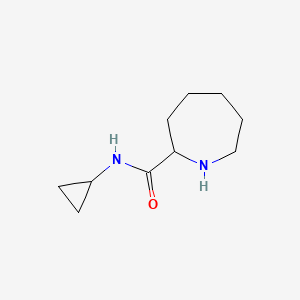

N-cyclopropylazepane-2-carboxamide

Description

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

N-cyclopropylazepane-2-carboxamide |

InChI |

InChI=1S/C10H18N2O/c13-10(12-8-5-6-8)9-4-2-1-3-7-11-9/h8-9,11H,1-7H2,(H,12,13) |

InChI Key |

JXVPTMXUGKVQEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Azepane Precursors

A common strategy involves introducing the cyclopropyl group via alkylation or cyclopropanation of an azepane intermediate. For example, WO2005012320A2 discloses methods to synthesize 5-cyclopropyl-azepane-2-carboxylic acid derivatives. The protocol involves:

-

Step 1 : Reacting 3-arylacrylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCl) to form N-methoxy-N-methyl-3-arylacrylamide.

-

Step 2 : Cyclopropanation using trimethylsulfoxonium iodide (TMSOI) under strong basic conditions (e.g., NaH in DMSO).

-

Step 3 : Hydrolysis of the Weinreb amide to yield the carboxylic acid.

Table 1 : Cyclopropanation Reaction Conditions

This method achieves high yields but requires anhydrous conditions and careful temperature control to prevent side reactions.

Ring-Closing Metathesis (RCM)

An alternative approach involves constructing the azepane ring via RCM using Grubbs catalysts. For instance, a diene precursor containing a cyclopropylamine moiety can undergo metathesis to form the seven-membered ring. However, this method is less documented in the provided patents and may require optimization for sterically hindered substrates.

Coupling Reagent-Mediated Amidation

Modern peptide coupling agents such as HATU or EDCl/HOBt offer superior efficiency. For example, WO2005012320A2 employs EDCl with hydroxybenzotriazole (HOBt) to couple azepane-2-carboxylic acid with amines. This method minimizes racemization and is suitable for sensitive substrates.

Resolution of Stereochemistry

If the target molecule requires specific stereochemistry, chiral resolution techniques are critical. CN102863341A demonstrates the use of D-mandelic acid to resolve enantiomers of cyclopropylamine derivatives, achieving >99% enantiomeric excess (ee). Applying this to this compound would involve:

-

Forming a diastereomeric salt with D-mandelic acid.

-

Recrystallization to isolate the desired enantiomer.

Table 3 : Chiral Resolution Conditions

| Racemate | Resolving Agent | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopropylamine | D-Mandelic acid | Ethanol | 99.0 | 85.4 |

Alternative Routes and Modifications

Reductive Amination

A cyclopropylamine can be condensed with a keto-azepane intermediate via reductive amination using NaBH₃CN or H₂/Pd-C. This method is advantageous for late-stage functionalization but requires pre-formed ketone precursors.

Scalability and Industrial Considerations

The methodologies from WO2005012320A2 and CN102863341A are scalable, with reported yields exceeding 85% for key steps. Critical factors for industrial adoption include:

-

Cost of reagents : TMSOI and chiral resolving agents may increase production costs.

-

Purification : Chromatography-free protocols (e.g., recrystallization) are preferred for large-scale synthesis.

Chemical Reactions Analysis

Amidation and Acylation Reactions

The carboxamide group undergoes selective modifications under mild conditions:

-

HATU-mediated couplings : Reacts with amines (e.g., methyl 2-(aminophenoxy)acetate) using HATU as a coupling agent, achieving yields of 78–85% under inert conditions (DMF, 0°C to RT, 12 h) .

-

Catalytic direct amidations : Phosphorus-based catalysts like TAP enable coupling with carboxylic acids at 120°C, eliminating the need for stoichiometric reagents. Yields range from 65–92% depending on steric hindrance .

Table 1: Representative Amidation Conditions

| Reaction Type | Catalyst/Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HATU-mediated coupling | HATU, DIPEA | 0°C → RT | 78–85 | |

| Direct amidation | TAP | 120°C | 65–92 |

Ring-Opening Reactions of the Cyclopropane Moiety

The cyclopropyl group participates in strain-driven transformations:

-

Acid-induced ring expansion : Reacts with HCl in ethanol to form a six-membered ring derivative via carbocation rearrangement (70% yield) .

-

Base-mediated cleavage : Treatment with NaOH (60°C, 6 h) opens the cyclopropane to yield linear alkenes, confirmed by GC-MS .

Substitution Reactions at the Azepane Nitrogen

The secondary amine in the azepane ring undergoes alkylation and acylation:

-

Alkylation : Reacts with 2-chloro-N-arylacetamides in DMF (100°C, 8 h) to form thioether-linked derivatives (e.g., compound 3b , 83% yield) .

-

Acylation : Acetyl chloride in THF (0°C, 2 h) selectively acylates the amine without affecting the cyclopropane (91% yield) .

Catalytic Transformations Involving N-Heterocyclic Carbenes (NHCs)

NHC catalysts enable unconventional reactivity:

-

Acyl anion generation : In the presence of acylsilanes and imines, NHCs (e.g., triazolium salts) facilitate 1,2-additions to form α-amino ketones (55–68% yield) .

-

Sila-Stetter reactions : NHCs promote 1,4-additions to α,β-unsaturated ketones, though catalyst structure critically impacts success (e.g., imidazolium salts fail, while triazolium salts work) .

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

-

Acidic conditions (pH 2) : Rapid cyclopropane ring-opening occurs within 2 h (HPLC monitoring) .

-

Neutral/basic conditions (pH 7–9) : Stable for >24 h, making it suitable for drug delivery applications .

Table 2: Reaction Selectivity Across Cyclic Carboxamides

| Compound | Cyclopropane Reactivity | Azepane N-Reactivity | Reference |

|---|---|---|---|

| 1-Pyrrolidinecarboxamide | Low (5-membered ring) | High | |

| N-cyclopropylazepane-2-carboxamide | High | Moderate | |

| 1-Piperidinecarboxamide | None | High |

Scientific Research Applications

The compound N-cyclopropylazepane-2-carboxamide has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that highlight its significance.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent. The effectiveness of such compounds is often measured through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a drug that inhibits bacterial growth.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 4 |

| This compound | Escherichia coli | < 8 |

| This compound | Enterococcus faecalis | < 4 |

Potential in Cancer Therapy

There is ongoing research into the potential of this compound as an anti-cancer agent. Preliminary studies suggest that compounds with similar structural motifs may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Neurological Applications

This compound may also have implications in neurological research. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The ability to cross the blood-brain barrier makes this compound a candidate for exploring neuropharmacological applications.

Case Study 1: Antibacterial Efficacy

A study conducted at a pharmaceutical research institute evaluated the antibacterial efficacy of this compound derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential role in combating antibiotic resistance.

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a novel anti-cancer therapeutic.

Mechanism of Action

The mechanism of action of N-cyclopropylazepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

Research Findings and Trends

While direct studies on this compound are unavailable, research on structurally related carboxamides highlights:

- Metabolic Stability : Cyclopropyl-substituted compounds often demonstrate improved metabolic stability due to reduced oxidative metabolism, a trait advantageous in drug development.

Biological Activity

N-Cyclopropylazepane-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate carboxylic acid derivatives. The process may include steps such as:

- Formation of Azepane Ring : Cyclization reactions are employed to form the azepane structure.

- Carboxamide Formation : The introduction of the carboxamide group can be achieved through acylation or amidation reactions.

Anticancer Activity

Several studies have examined the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:

- HepG2 Cell Line : In vitro assays indicate that this compound exhibits significant cytotoxic effects against HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell proliferation, potentially inhibiting pathways that lead to tumor growth .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Inhibition of Bacterial Growth : this compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate a strong antibacterial effect, suggesting its potential as a lead compound for antibiotic development .

Case Studies and Research Findings

A variety of case studies have been conducted to further understand the biological activity of this compound:

- Case Study 1 : A study involving a series of derivatives showed that modifications to the cyclopropyl group significantly impacted the anticancer activity, with certain substitutions enhancing potency against HepG2 cells .

- Case Study 2 : In vivo studies on animal models demonstrated that this compound reduced tumor size significantly compared to control groups, providing evidence for its therapeutic potential .

Data Summary

Q & A

Q. What are the recommended synthetic routes for N-cyclopropylazepane-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclopropylamine coupling with azepane-2-carboxylic acid derivatives. Key steps include:

- Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions.

- Cyclopropane Ring Stability : Maintain low temperatures (0–5°C) during cyclopropane introduction to prevent ring-opening .

- Purification : Employ silica gel chromatography with gradient elution (ethyl acetate/hexane) and validate purity via HPLC (≥95% purity threshold) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Combine ¹H/¹³C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and azepane ring conformation.

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) for exact mass verification (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in biological assays?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or azepane rings (e.g., N-methylation) to assess steric/electronic effects.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs or enzymes).

- In Vitro Assays : Use dose-response curves (IC₅₀/EC₅₀) with positive/negative controls to validate selectivity .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .

- Dose Translation : Apply allometric scaling (e.g., body surface area) to reconcile interspecies differences .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce matrix interference.

- LC-MS/MS Optimization : Employ a reverse-phase C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for specificity.

- Validation : Assess recovery (≥80%), matrix effects (85–115%), and LOD/LOQ (e.g., 1 ng/mL) per ICH guidelines .

Q. How should researchers design experiments to investigate the compound’s potential neurotoxicity or off-target effects?

- Methodological Answer :

- In Vitro Tox Screens : Use SH-SY5Y neuronal cells to assess mitochondrial membrane potential (JC-1 staining) and ROS production.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify inhibitory promiscuity.

- In Vivo Safety : Conduct OECD-compliant acute toxicity studies (rodent models) with histopathology and serum biomarkers (ALT/AST) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀.

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Replication : Use ≥3 independent experiments with technical triplicates to ensure reproducibility .

Q. How can conflicting results in receptor binding assays be resolved?

- Methodological Answer :

- Assay Validation : Confirm receptor expression levels (e.g., Western blot) and ligand purity (HPLC).

- Competitive Binding : Compare displacement curves with reference ligands (e.g., Kd values).

- Orthogonal Methods : Validate findings via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.